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Executive Summary
The landscape of antiarrhythmic drug development is undergoing a paradigm shift. For

decades, the primary focus has been on targeting cardiac ion channels, a strategy fraught with

challenges of limited efficacy and significant proarrhythmic risk. This technical guide delves into

the next generation of therapeutic targets for cardiac arrhythmias, moving beyond traditional

approaches to explore novel pathways that offer the potential for more effective and safer

treatments. We will examine the preclinical evidence supporting the modulation of atrial-

selective potassium channels, the stabilization of ryanodine receptor 2 (RyR2), and the

inhibition of the NLRP3 inflammasome.

This guide provides a comprehensive overview of the rationale behind these novel targets,

summarizes key quantitative preclinical data, and presents detailed experimental protocols for

their evaluation. Furthermore, we introduce "Arrhythmias-Targeting Compound 1" (ATC-1), a

hypothetical agent designed to exemplify the development and assessment of a next-

generation antiarrhythmic drug. Through a detailed exploration of these cutting-edge

approaches, this whitepaper aims to equip researchers, scientists, and drug development

professionals with the knowledge to navigate and contribute to this exciting new era in cardiac

arrhythmia therapy.
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Introduction: The Unmet Need in Arrhythmia
Therapy
Cardiac arrhythmias, characterized by irregular heart rhythms, remain a significant cause of

morbidity and mortality worldwide. Current antiarrhythmic drugs, primarily classified by their

effects on sodium, potassium, and calcium channels, have been a cornerstone of therapy.[1][2]

However, their use is often limited by incomplete efficacy and a substantial risk of

proarrhythmia, where the drugs themselves can induce new or worsen existing arrhythmias.[1]

[3] This has led to a decline in the development of new antiarrhythmic drugs in recent decades,

highlighting a critical unmet medical need for safer and more effective therapeutic strategies.[4]

[5][6]

The advancement of our understanding of the molecular mechanisms underlying arrhythmias

has unveiled a host of novel therapeutic targets that lie beyond the well-trodden path of direct

ion channel blockade.[1][7] These emerging targets offer the promise of greater tissue

specificity and the ability to address the underlying drivers of arrhythmogenesis, such as

inflammation and abnormal calcium handling. This guide will focus on three particularly

promising areas: atrial-selective potassium channels, ryanodine receptor 2, and the NLRP3

inflammasome.

Novel Therapeutic Target I: Atrial-Selective
Potassium Channels
A key strategy in developing safer antiarrhythmic drugs is to target ion channels that are

predominantly expressed in the atria, thereby minimizing effects on the ventricles and reducing

the risk of ventricular proarrhythmias.[6][8] Two such promising targets are the small-

conductance calcium-activated potassium (SK) channels and the two-pore-domain potassium

(K2P) channels.

Small-Conductance Calcium-Activated Potassium (SK)
Channels
SK channels (KCa2.x) are voltage-independent potassium channels activated by intracellular

calcium.[9] They are more abundantly expressed in the atria compared to the ventricles in

several species, including humans.[9][10] In conditions like atrial fibrillation (AF), there is
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evidence of SK channel upregulation, contributing to the shortening of the atrial action potential

and the perpetuation of the arrhythmia.[9][11] Inhibition of SK channels can prolong the atrial

effective refractory period (aERP) and has been shown to be effective in terminating and

preventing AF in preclinical models.[7][9][11]

Two-Pore-Domain Potassium (K2P) Channels
K2P channels contribute to the background "leak" potassium current that helps stabilize the

resting membrane potential.[12][13][14] Certain K2P channel subtypes, such as TASK-1

(K2P3.1), are selectively expressed in the atria.[15] Inhibition of these channels can prolong

the atrial action potential duration (APD) and is being explored as a therapeutic strategy for AF.

[15][16]

Quantitative Preclinical Data for Atrial-Selective
Potassium Channel Inhibitors
The following table summarizes the quantitative effects of representative SK channel inhibitors

on key electrophysiological parameters in preclinical studies.
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Compound Model
Concentrati
on/Dose

Effect on
Atrial
APD90

Effect on
Atrial ERP

Reference

NS8593
Isolated Rat

Hearts
10 µmol/l Prolonged Prolonged [11]

NS8593
Canine Atrial

Preparations
3–10 μM

No significant

change

Prolonged

(due to post-

repolarization

refractoriness

)

[4]

UCL1684
Canine Atrial

Preparations
0.5 μM

No significant

change

Prolonged

(due to post-

repolarization

refractoriness

)

[4]

ICA

ISO-

stimulated

Rat Atria

10 μM

Prolonged

(from 17 ± 2

to 29 ± 3 ms)

Prolonged

(from 22 ± 5

to 49 ± 9 ms)

[7]

ICA

CCh-

activated Rat

Atria

10 μM

Prolonged

(from 19 ± 1

to 42 ± 5 ms)

Prolonged

(from 17 ± 2

to 32 ± 3 ms)

[7]

ICAGEN

Human Atrial

Myocytes

(SR)

Not specified Prolonged Not specified [10]

Novel Therapeutic Target II: Ryanodine Receptor 2
(RyR2) Stabilization
Abnormal intracellular calcium handling is a fundamental mechanism underlying both atrial and

ventricular arrhythmias. The ryanodine receptor 2 (RyR2) is a calcium release channel located

on the sarcoplasmic reticulum of cardiomyocytes, playing a critical role in excitation-contraction

coupling. In pathological conditions such as heart failure and catecholaminergic polymorphic

ventricular tachycardia (CPVT), RyR2 channels can become "leaky," leading to spontaneous
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diastolic calcium release. This can trigger delayed afterdepolarizations (DADs) and subsequent

arrhythmias.[3][15][17]

RyR2 stabilizers are a novel class of drugs that aim to correct this defect by binding to the

channel and reducing its open probability during diastole, thereby preventing aberrant calcium

release without significantly affecting systolic calcium transients.[12][18]

Quantitative Preclinical Data for RyR2 Stabilizers
The table below presents preclinical data on the efficacy of RyR2 stabilizers in reducing

ventricular arrhythmias.
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Compound Model Dose

Reduction in
Ventricular
Tachycardia
(VT)

Reference

R-propafenone
Casq2-/- mice

(CPVT model)
5 mg/kg

Completely

prevented

exercise-induced

VT

[3]

S-propafenone
Casq2-/- mice

(CPVT model)
20 mg/kg

Required 4-fold

higher dose than

R-propafenone

for VT

suppression

[3]

Ryanozole

RyR2-K4750Q

mice (CPVT

model)

3 mg/kg

Dose-

dependently

suppressed

adrenaline-

induced

arrhythmias

[12][19][20]

Ryanozole

RyR2-K4750Q

mice (CPVT

model)

30 mg/kg

Almost complete

suppression of

adrenaline-

induced

arrhythmias

[12][19][20]

Dantrolene

Guinea pig

model of heart

failure

Not specified

Prevented VT/VF

and sudden

cardiac death

[15]

Novel Therapeutic Target III: NLRP3 Inflammasome
Inhibition
Growing evidence implicates inflammation as a key driver of the structural and electrical

remodeling that underlies many cardiac arrhythmias, particularly atrial fibrillation.[5][21] The
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NOD-like receptor family, pyrin domain-containing 3 (NLRP3) inflammasome is a multiprotein

complex that, when activated, triggers the release of pro-inflammatory cytokines IL-1β and IL-

18.[1][9] This inflammatory cascade can promote cardiac fibrosis, a major contributor to the

arrhythmogenic substrate.[5][21]

Inhibition of the NLRP3 inflammasome has emerged as a promising "upstream" therapeutic

strategy to prevent the development and progression of arrhythmias by targeting the underlying

inflammatory and fibrotic processes.[5]

Quantitative Preclinical Data for NLRP3 Inflammasome
Inhibitors
The following table summarizes the in vitro potency of various NLRP3 inflammasome inhibitors,

as measured by the half-maximal inhibitory concentration (IC50) for IL-1β release.

Compound Cell Type
IC50 for IL-1β
Release

Reference

MCC950 Mouse BMDMs 7.5 nM [9]

CY-09 Mouse BMDMs 6 µM [1]

MNS Mouse BMDMs 2 µM [1]

INF39 Not specified 10 µM [1]

Glyburide Mouse BMDMs 10-20 µM [9]

YQ128 Mouse Macrophages 0.30 µM [9]

JC124 Not specified 3.25 μM [9]

Compound 7 THP-1 cells 24-26 nM [21]

GDC2394 THP-1 cells 0.051 µM [6]

Dronedarone J774A.1 cells 6.84 µM [6]

"Arrhythmias-Targeting Compound 1" (ATC-1): A
Hypothetical Case Study
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To illustrate the preclinical development process for a novel antiarrhythmic agent, we introduce

"Arrhythmias-Targeting Compound 1" (ATC-1). ATC-1 is a hypothetical small molecule

designed as a potent and selective inhibitor of SK channels, with secondary RyR2 stabilizing

properties. This dual mechanism of action is intended to provide robust antiarrhythmic efficacy

in both atrial and ventricular arrhythmias while maintaining a favorable safety profile.

The preclinical evaluation of ATC-1 would involve a series of experiments to characterize its

efficacy and mechanism of action, as detailed in the experimental protocols section below.

Detailed Experimental Protocols
The following section provides detailed methodologies for key experiments essential for the

preclinical evaluation of novel antiarrhythmic compounds like ATC-1.

Whole-Cell Patch-Clamp Electrophysiology for SK
Channel Characterization
This protocol is designed to assess the inhibitory effect of a test compound on SK channel

currents in isolated cardiomyocytes.

6.1.1. Cell Isolation:

Isolate atrial myocytes from a suitable animal model (e.g., rabbit, canine) using enzymatic

digestion.

6.1.2. Solutions:

External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose

(pH 7.4 with NaOH).

Internal (Pipette) Solution (in mM): 120 K-aspartate, 20 KCl, 5 MgATP, 10 HEPES, 10 EGTA,

and a defined free Ca2+ concentration (e.g., 300 nM) to activate SK channels (pH 7.2 with

KOH).

6.1.3. Recording Procedure:

Obtain a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane.
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Rupture the membrane patch to achieve the whole-cell configuration.

Clamp the cell at a holding potential of -80 mV.

Apply a voltage ramp protocol (e.g., from -120 mV to +60 mV over 500 ms) to elicit SK

currents.

Record baseline currents.

Perfuse the cell with the external solution containing the test compound (e.g., ATC-1) at

various concentrations.

Record currents in the presence of the compound to determine the extent of inhibition.

To isolate the SK current, a specific SK channel blocker like apamin can be used.

6.1.4. Data Analysis:

Measure the peak outward current at a specific voltage (e.g., +40 mV).

Calculate the percentage of current inhibition for each concentration of the test compound.

Construct a concentration-response curve and determine the IC50 value.

Preparation

Recording Analysis

Isolate Atrial
Myocytes

Form Giga-ohm
Seal

Prepare External &
Internal Solutions

Achieve Whole-Cell
Configuration

Apply Voltage
Clamp Protocol

Record Baseline
Currents

Apply Test
Compound

Record Currents
with Compound

Measure Peak
Current Calculate % Inhibition Determine IC50

Click to download full resolution via product page

Figure 1: Workflow for whole-cell patch-clamp analysis of SK channels.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 18 Tech Support

https://www.benchchem.com/product/b8655904?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8655904?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Optical Mapping of Langendorff-Perfused Hearts
This protocol allows for the high-resolution mapping of action potentials and conduction across

the epicardial surface of an isolated heart.

6.2.1. Heart Preparation:

Excise the heart from a suitable animal model (e.g., rabbit, guinea pig) and immediately

cannulate the aorta.

Mount the heart on a Langendorff apparatus and initiate retrograde perfusion with warm,

oxygenated Krebs-Henseleit solution.[2][18][22]

6.2.2. Dye Loading and Excitation-Contraction Uncoupling:

Perfuse the heart with a voltage-sensitive dye (e.g., di-4-ANEPPS).

To minimize motion artifacts, administer an excitation-contraction uncoupler such as

blebbistatin.[2]

6.2.3. Recording Setup:

Position the heart in a recording chamber.

Use a high-speed camera to record the fluorescence emitted from the heart upon excitation

with an appropriate light source.

6.2.4. Experimental Protocol:

Record baseline electrical activity during sinus rhythm and with programmed electrical

stimulation to measure parameters like APD, conduction velocity (CV), and ERP.

Induce arrhythmias (e.g., AF by burst pacing).

Perfuse the heart with the test compound (e.g., ATC-1).

Repeat the electrical recordings and arrhythmia induction to assess the effects of the

compound.
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6.2.5. Data Analysis:

Process the optical signals to generate maps of APD, CV, and arrhythmia dynamics.

Quantify the changes in these parameters in the presence of the test compound.

Heart Preparation Recording Analysis
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Mount on Langendorff
& Perfuse

Load Voltage-
Sensitive Dye

Administer Excitation-
Contraction Uncoupler

Record Baseline
Electrophysiology
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Arrhythmia

Perfuse with
Test Compound

Record Post-Compound
Electrophysiology

Generate APD & CV
Maps

Quantify Changes
in Parameters

Click to download full resolution via product page

Figure 2: Workflow for optical mapping of isolated hearts.

In Vivo Model of Catecholaminergic Polymorphic
Ventricular Tachycardia (CPVT)
This protocol is used to assess the efficacy of a test compound in a mouse model of CPVT,

which is characterized by stress-induced ventricular arrhythmias.

6.3.1. Animal Model:

Use a genetically engineered mouse model of CPVT, such as the RyR2-R4496C knock-in

mouse or the Casq2-knockout mouse.[3][5][17]

6.3.2. Arrhythmia Induction:

Administer the test compound (e.g., ATC-1) or vehicle to the mice via an appropriate route

(e.g., intraperitoneal injection).

After a suitable pre-treatment time, induce arrhythmia by administering a combination of

caffeine and epinephrine.[5]

6.3.3. ECG Monitoring:
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Continuously monitor the electrocardiogram (ECG) throughout the experiment to detect the

occurrence and duration of ventricular arrhythmias.

6.3.4. Data Analysis:

Quantify the incidence and duration of ventricular tachycardia in the vehicle- and compound-

treated groups.

Determine the dose-response relationship for the antiarrhythmic effect of the test compound.

In Vivo CPVT Protocol
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Mouse Model

Administer Test Compound
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Induce Arrhythmia with
Caffeine & Epinephrine
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ECG

Quantify Arrhythmia
Burden
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Figure 3: Workflow for in vivo evaluation in a CPVT mouse model.

Signaling Pathways and Logical Relationships

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 18 Tech Support

https://www.benchchem.com/product/b8655904?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8655904?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following diagrams illustrate the key signaling pathways involved in the novel therapeutic

targets discussed.
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Figure 4: Role of SK channels in atrial fibrillation and therapeutic intervention.
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Figure 5: Role of RyR2 in CPVT and therapeutic intervention.
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Inflammation and Fibrosis in Arrhythmia Therapeutic Intervention

Arrhythmia Triggers
(e.g., Ischemia, Stretch)

NLRP3 Inflammasome
Activation

IL-1β & IL-18
Release

Cardiac
Inflammation

Cardiac
Fibrosis

Arrhythmogenic
Substrate

NLRP3 Inhibitor

Inhibits

Click to download full resolution via product page

Figure 6: Role of the NLRP3 inflammasome in arrhythmogenesis.

Conclusion and Future Directions
The pursuit of novel therapeutic targets for cardiac arrhythmias represents a pivotal shift away

from the limitations of traditional antiarrhythmic drug development. The exploration of atrial-

selective potassium channels, RyR2 stabilization, and NLRP3 inflammasome inhibition offers

promising avenues for creating safer and more effective treatments. The preclinical data
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presented in this guide provide a strong rationale for the continued investigation of these

pathways.

The hypothetical "Arrhythmias-Targeting Compound 1" serves as a conceptual framework

for the development of next-generation antiarrhythmics with multi-target engagement. The

detailed experimental protocols outlined provide a roadmap for the rigorous preclinical

evaluation of such compounds.

As our understanding of the molecular underpinnings of cardiac arrhythmias continues to

evolve, so too will the landscape of therapeutic targets. Future research will likely focus on

even more nuanced approaches, including the targeting of specific protein-protein interactions,

the modulation of microRNAs, and the development of gene-based therapies. By embracing

these innovative strategies, the field of cardiac arrhythmia therapy is poised to deliver

transformative treatments that will significantly improve patient outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

2. Optocardiography and Electrophysiology Studies of Ex Vivo Langendorff-perfused Hearts
- PMC [pmc.ncbi.nlm.nih.gov]

3. Inhibition of Cardiac Ca2+ Release Channels (RyR2) Determines Efficacy of Class I
Antiarrhythmic Drugs in Catecholaminergic Polymorphic Ventricular Tachycardia - PMC
[pmc.ncbi.nlm.nih.gov]

4. The SK Channel Inhibitors NS8593 and UCL1684 Prevent the Development of Atrial
Fibrillation via Atrial-selective Inhibition of Sodium Channel Activity - PMC
[pmc.ncbi.nlm.nih.gov]

5. ahajournals.org [ahajournals.org]

6. BioKB - Publication [biokb.lcsb.uni.lu]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 16 / 18 Tech Support

https://www.benchchem.com/product/b8655904?utm_src=pdf-body
https://www.benchchem.com/product/b8655904?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC7728307/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7597439/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7597439/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3667204/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3667204/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3667204/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7416459/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7416459/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7416459/
https://www.ahajournals.org/doi/10.1161/circresaha.107.148064
https://biokb.lcsb.uni.lu/publications/ed6a85cc-c6fd-11ee-b346-0050569a791b
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8655904?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


7. Frontiers | Inhibition of Small Conductance Calcium-Activated Potassium (SK) Channels
Prevents Arrhythmias in Rat Atria During β-Adrenergic and Muscarinic Receptor Activation
[frontiersin.org]

8. Discovery and characterization of small-molecule inhibitors of NLRP3 and NLRC4
inflammasomes - PMC [pmc.ncbi.nlm.nih.gov]

9. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the
Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

10. Small-conductance calcium-activated potassium (SK) channels contribute to action
potential repolarization in human atria - PubMed [pubmed.ncbi.nlm.nih.gov]

11. SK Channels as a New AAD Target | ECR Journal [ecrjournal.com]

12. biorxiv.org [biorxiv.org]

13. Optimizing catecholaminergic polymorphic ventricular tachycardia therapy in
calsequestrin-mutant mice - PubMed [pubmed.ncbi.nlm.nih.gov]

14. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

15. Ryanodine receptor 2 inhibition reduces dispersion of cardiac repolarization, improves
contractile function, and prevents sudden arrhythmic death in failing hearts | eLife
[elifesciences.org]

16. Optimizing catecholaminergic polymorphic ventricular tachycardia therapy in
calsequestrin-mutant mice - PMC [pmc.ncbi.nlm.nih.gov]

17. Optical Mapping of Langendorff-perfused Rat Hearts - PMC [pmc.ncbi.nlm.nih.gov]

18. biorxiv.org [biorxiv.org]

19. researchgate.net [researchgate.net]

20. Identification of a novel orally bioavailable NLRP3 inflammasome inhibitor - PMC
[pmc.ncbi.nlm.nih.gov]

21. m.youtube.com [m.youtube.com]

22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

To cite this document: BenchChem. [Novel Therapeutic Targets for Cardiac Arrhythmias: A
Technical Guide to Preclinical Evaluation]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8655904#novel-therapeutic-targets-for-cardiac-
arrhythmias-and-arrhythmias-targeting-compound-1]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 17 / 18 Tech Support

https://www.frontiersin.org/journals/physiology/articles/10.3389/fphys.2018.00510/full
https://www.frontiersin.org/journals/physiology/articles/10.3389/fphys.2018.00510/full
https://www.frontiersin.org/journals/physiology/articles/10.3389/fphys.2018.00510/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC8095128/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8095128/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9226403/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9226403/
https://pubmed.ncbi.nlm.nih.gov/24817686/
https://pubmed.ncbi.nlm.nih.gov/24817686/
https://www.ecrjournal.com/articles/atrial-small-conductance-calcium-activated-potassium-channels-new-antiarrhythmics?language_content_entity=en
https://www.biorxiv.org/content/10.1101/2024.11.26.625386v1.full-text
https://pubmed.ncbi.nlm.nih.gov/20620233/
https://pubmed.ncbi.nlm.nih.gov/20620233/
https://axolbio.com/publications/https-axolbio-com-wp-content-uploads-2024-06-axol-user-guide-patch-clamp-version-1-pdf/
https://elifesciences.org/articles/88638
https://elifesciences.org/articles/88638
https://elifesciences.org/articles/88638
https://pmc.ncbi.nlm.nih.gov/articles/PMC4103178/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4103178/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3142858/
https://www.biorxiv.org/content/10.1101/2024.11.26.625386.full.pdf
https://www.researchgate.net/publication/386361515_A_novel_RyR2-selective_stabilizer_prevents_and_ameliorates_severe_arrhythmias_in_stress-induced_ventricular_tachycardia
https://pmc.ncbi.nlm.nih.gov/articles/PMC7834599/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7834599/
https://m.youtube.com/watch?v=zxpEnGJG1Zs
https://pdfs.semanticscholar.org/0297/4e7a487c908f46e9d3d8d5e0ea00a6c65de5.pdf
https://www.benchchem.com/product/b8655904#novel-therapeutic-targets-for-cardiac-arrhythmias-and-arrhythmias-targeting-compound-1
https://www.benchchem.com/product/b8655904#novel-therapeutic-targets-for-cardiac-arrhythmias-and-arrhythmias-targeting-compound-1
https://www.benchchem.com/product/b8655904#novel-therapeutic-targets-for-cardiac-arrhythmias-and-arrhythmias-targeting-compound-1
https://www.benchchem.com/product/b8655904#novel-therapeutic-targets-for-cardiac-arrhythmias-and-arrhythmias-targeting-compound-1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8655904?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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